![molecular formula C12H9Cl2NO B14405141 1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 87388-53-2](/img/structure/B14405141.png)
1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one is a chemical compound with the molecular formula C8H6Cl2O. It is also known by other names such as Acetophenone, 2’,4’-dichloro- and 2,4-Dichloroacetophenone . This compound is characterized by the presence of a pyrrole ring substituted with a 2,4-dichlorophenyl group and an ethanone moiety. It has a molecular weight of 189.039 g/mol .
Méthodes De Préparation
The synthesis of 1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one typically involves the reaction of 2,4-dichlorobenzaldehyde with a suitable pyrrole derivative under specific conditions. One common method involves dissolving 4-methoxy acetophenone and 2,6-dichlorobenzaldehyde in ethanol, followed by the addition of potassium hydroxide (KOH) solution . The mixture is stirred at room temperature for several hours, resulting in the formation of the desired product, which is then purified by recrystallization from ethanol .
Analyse Des Réactions Chimiques
1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .
Comparaison Avec Des Composés Similaires
1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one can be compared with other similar compounds such as:
2,4-Dichloroacetophenone: Similar in structure but lacks the pyrrole ring.
3,4-Dichlorophenyl]ethan-1-one: Similar but with different substitution patterns on the phenyl ring. These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
87388-53-2 |
|---|---|
Formule moléculaire |
C12H9Cl2NO |
Poids moléculaire |
254.11 g/mol |
Nom IUPAC |
1-[4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C12H9Cl2NO/c1-7(16)10-5-15-6-11(10)9-3-2-8(13)4-12(9)14/h2-6,15H,1H3 |
Clé InChI |
IMBIOPRVUHIKPT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CNC=C1C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


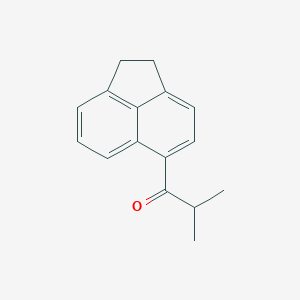
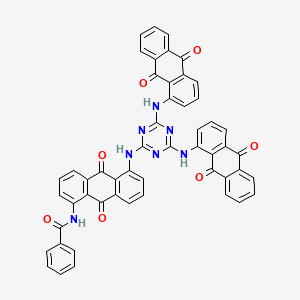

![4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14405080.png)

![9-[(Propan-2-yl)sulfanyl]anthracene](/img/structure/B14405098.png)
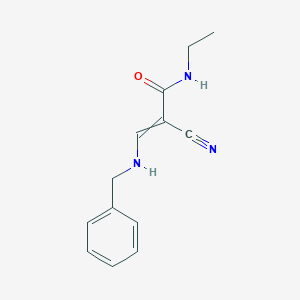
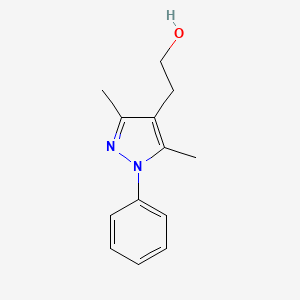
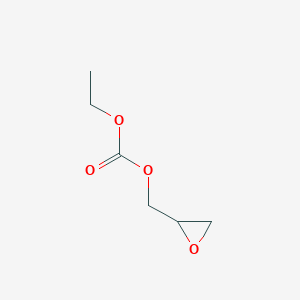
![N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide](/img/structure/B14405138.png)


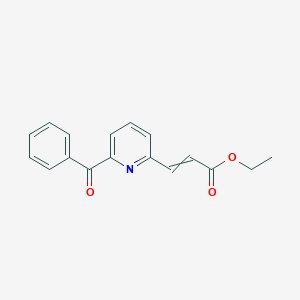
![1,4-Diethenylbicyclo[2.2.2]octane](/img/structure/B14405155.png)
